3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine
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Overview
Description
3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that features a fused benzene and imidazole ring structure. This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. One common method is the reaction of o-phenylenediamine with formic acid under reflux conditions . Another approach involves the use of sodium metabisulphite as an oxidation agent in a mixture of solvents .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of nanocrystalline magnesium oxide as a solid base catalyst has been reported to be effective in the preparation of 2-substituted benzimidazoles .
Chemical Reactions Analysis
Types of Reactions: 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid, while reduction can produce 2-aminobenzimidazole .
Scientific Research Applications
3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of various kinases.
Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the minor groove of DNA, interfering with DNA replication and transcription processes . Additionally, it can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
1H-Benzimidazole: Shares a similar core structure but lacks the imino group.
2H-Indazole: Another heterocyclic compound with a fused benzene and pyrazole ring.
1H-Benzotriazole: Contains a triazole ring fused to a benzene ring.
Uniqueness: 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine is unique due to its imino group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H13N3 |
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Molecular Weight |
139.2 g/mol |
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H13N3/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2,(H3,8,9,10) |
InChI Key |
HOUTVHLOCNCWPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC(=N2)N |
Origin of Product |
United States |
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